2-(benzylthio)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide
Description
The compound 2-(benzylthio)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide features a central acetamide core substituted with a benzylthio group (-S-CH₂C₆H₅) at the 2-position and a piperidin-4-ylmethyl moiety bearing a pyridin-2-yl group at the N-terminus. This structure combines lipophilic (benzylthio) and heterocyclic (piperidine-pyridine) elements, which are common in pharmacologically active molecules targeting enzymes or receptors.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3OS/c24-20(16-25-15-18-6-2-1-3-7-18)22-14-17-9-12-23(13-10-17)19-8-4-5-11-21-19/h1-8,11,17H,9-10,12-16H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHAQMCGNNKKDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CSCC2=CC=CC=C2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide typically involves multiple steps, including the formation of the benzylthio group, the pyridinyl-substituted piperidine, and the acetamide linkage. Common synthetic routes may involve:
Formation of Benzylthio Group: This can be achieved through the reaction of benzyl chloride with thiourea, followed by hydrolysis to yield benzylthiol.
Synthesis of Pyridinyl-Substituted Piperidine: This step may involve the reaction of pyridine with piperidine under specific conditions to introduce the pyridinyl group.
Formation of Acetamide Linkage: The final step involves the reaction of the benzylthio and pyridinyl-substituted piperidine intermediates with acetic anhydride or acetyl chloride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamide moiety can be reduced to form amines.
Substitution: The pyridinyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(benzylthio)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Key Structural Features and Analogues
The following table summarizes structural and functional differences between the target compound and its analogs:
*Estimated molecular formula: C₂₁H₂₄N₃OS.
†Calculated based on Rilapladib's formula (C₄₀H₃₉F₅N₄O₃).
Substituent-Driven Activity Trends
- Benzylthio vs. Difluorobenzylthio : The benzylthio group in the target compound may enhance lipophilicity compared to the 2,3-difluorobenzylthio group in Rilapladib. Fluorination in Rilapladib likely improves metabolic stability and target binding, contributing to its potent Lp-PLA2 inhibition .
- Piperidine-Pyridine vs. Pyrrolidine-Pyridine: The piperidine ring in the target compound offers a larger, more flexible scaffold than the pyrrolidine in BG14082.
- Sulfur-Containing Groups: Both the target compound and Rilapladib feature thioether linkages, which are critical for enzyme inhibition. However, Rilapladib’s quinolin-4-one moiety introduces additional π-π stacking interactions, enhancing selectivity .
Research Implications and Limitations
- Pharmacological Potential: The structural resemblance to Rilapladib suggests the target compound could be optimized for phospholipase inhibition, though its pyridine-piperidine motif may redirect activity toward neurological targets (e.g., acetylcholinesterase in Alzheimer’s disease) .
- Data Gaps : Absence of specific activity data for the target compound limits direct mechanistic comparisons. Future studies should focus on enzyme inhibition assays and pharmacokinetic profiling.
Biological Activity
2-(Benzylthio)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide, with the CAS number 2034614-52-1, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound's molecular formula is CHNOS, and it has a molecular weight of 355.5 g/mol. Its structure includes a benzylthio group and a piperidine derivative, which may influence its pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound suggests various potential interactions with biological targets. The compound features:
- Benzylthio Group : This moiety may facilitate interactions with thiol-containing enzymes.
- Piperidine Ring : The presence of the piperidine structure could modulate receptor activity.
The compound's synthesis involves several steps, typically starting from readily available precursors. Key synthetic routes include:
- Formation of Benzylthio Intermediate : Reaction of benzyl chloride with thiourea.
- Piperidine Derivative Preparation : Synthesis from 4-piperidone.
- Coupling Reaction : Final assembly using coupling agents like DCC.
Biological Activities
Research into the biological activities of this compound has highlighted several potential effects:
The precise mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized to involve:
- Interaction with Specific Receptors : Potential modulation of neurotransmitter receptors due to the piperidine structure.
- Enzyme Interaction : The benzylthio group may interact with thiol-containing enzymes, influencing various biochemical pathways.
Case Studies and Research Findings
Recent studies have explored related compounds and their biological activities, providing insights into the potential effects of this compound:
- In Vitro Assays : Similar compounds have been tested for their ability to inhibit specific enzymes or receptors, showing varying degrees of success in modulating biological pathways.
- Comparative Analysis : Research comparing this compound to structurally similar analogs indicates that the unique combination of functional groups may enhance its biological activity compared to simpler derivatives.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
